

The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery

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Compound of Interest

Compound Name: *1-Cyclohexylpiperazine
dihydrochloride*

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An In-depth Technical Guide to the Biological Activity of Piperazine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Piperazine Ring

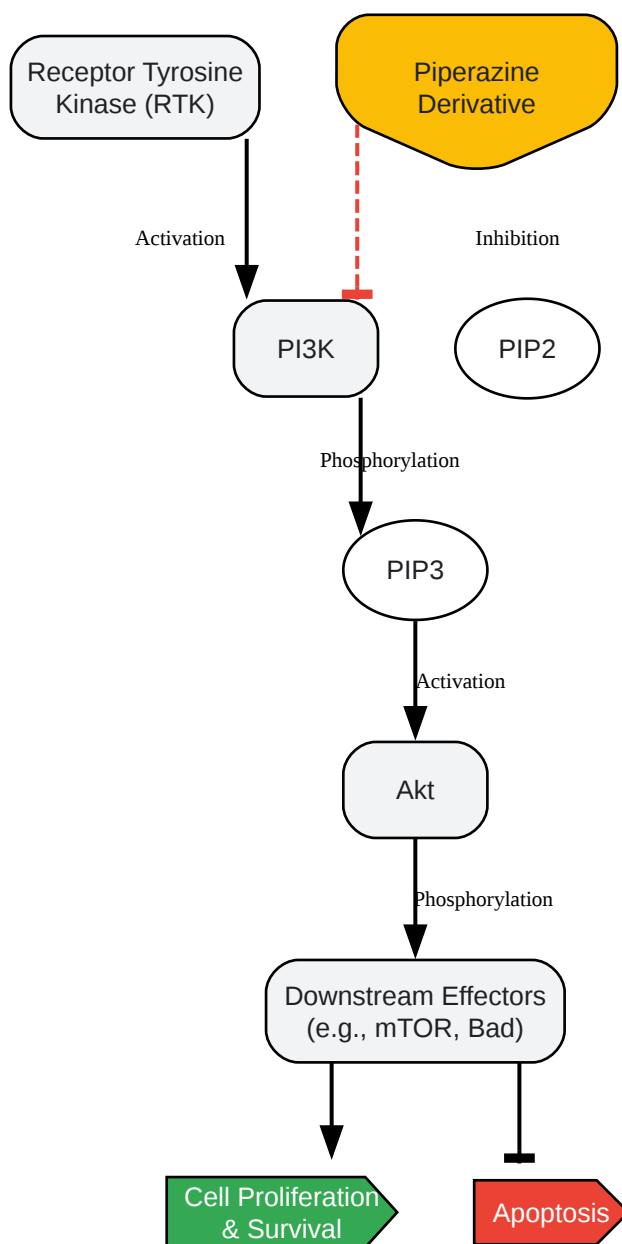
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry.^[1] Its prevalence in a vast number of clinically approved drugs is a testament to its remarkable versatility.^[2] The unique physicochemical properties of the piperazine moiety—including its basicity, polarity, and conformational flexibility—allow it to significantly modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.^[3] These properties often lead to improved aqueous solubility, oral bioavailability, and the ability to cross the blood-brain barrier, making it an invaluable scaffold in the design of new therapeutic agents.^[4] This guide provides an in-depth exploration of the diverse biological activities of piperazine derivatives, with a focus on their applications in oncology, neuroscience, and infectious diseases.

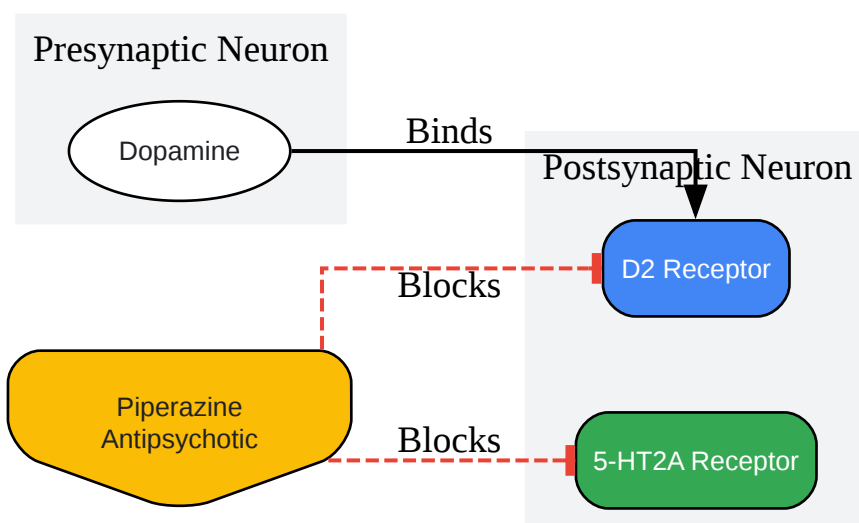
I. Anticancer Activity: Targeting the Hallmarks of Malignancy

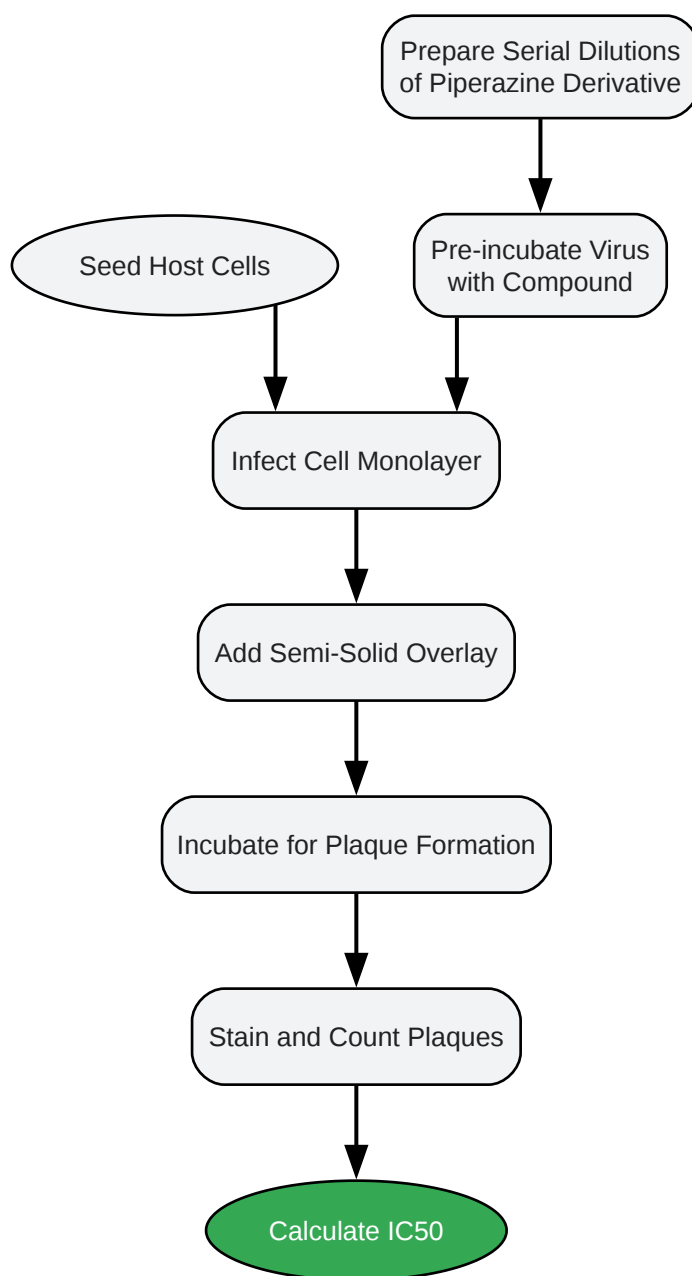
The piperazine scaffold is a prominent feature in a number of FDA-approved anticancer drugs, where it often serves as a critical linker or pharmacophore that interacts with key oncogenic targets.[2][5] Many piperazine-containing compounds exert their cytotoxic effects by modulating signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[6]

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A frequently dysregulated pathway in human cancers is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which plays a central role in cell growth, survival, and proliferation.[7][8] Several piperazine-containing kinase inhibitors have been developed to target this pathway.[9] Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10] This leads to the recruitment and activation of the serine/threonine kinase Akt, which in turn phosphorylates a multitude of downstream effectors that promote cell survival and inhibit apoptosis.[7] Piperazine derivatives can be designed to bind to the ATP-binding pocket of PI3K or Akt, thereby inhibiting their kinase activity and blocking downstream signaling.[8]







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